2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine
Description
Chemical Identifier: CAS No. 1325305-97-2 (BS-5882) Molecular Formula: C₁₇H₂₃N₅O₂ Molecular Weight: 329.4051 g/mol Structural Features:
- A piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group at the 2-position.
- An acetylated side chain at the 1-position of piperidine, bearing a 3,5-dimethyl-1H-pyrazole moiety.
Regulatory Status: Exempt from REACH registration due to low production volume or specific use exemptions .
Purity: Commercially available at 95% purity (QN-0950) .
Properties
IUPAC Name |
2-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-11-9-12(2)22(19-11)15(23)10-21-8-4-3-5-14(21)17-18-16(20-24-17)13-6-7-13/h9,13-14H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJKQUAWCNEZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CN2CCCCC2C3=NC(=NO3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other cyclopropyl- and heterocycle-containing derivatives.
Table 1: Structural and Functional Comparison
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity | Potential Applications |
|---|---|---|---|---|---|
| BS-5882 (QN-0950) | C₁₇H₂₃N₅O₂ | 329.4051 | Piperidine, oxadiazole, pyrazole | 95% | Medicinal chemistry, ligand design |
| QC-7531 | C₉H₁₅NO₂ | 169.23 | Proline, cyclopropylmethyl | 95% | Peptide mimetics, enzyme inhibitors |
| QY-5182 | C₁₅H₂₅N₃O₂ | 279.38 | Decahydroquinoxaline, cyclopropylacetamide | 95% | CNS-targeted drug discovery |
| QY-0323 | C₁₄H₁₅N₅O₂ | 285.31 | Benzimidazole, cyclopropylacetamide | 95% | Anticancer or antimicrobial agents |
Key Observations:
The cyclopropyl group in BS-5882 and QC-7531 may confer metabolic stability, a feature critical in drug design .
Molecular Weight and Solubility :
- BS-5882 (329.4 g/mol) is larger than QY-0323 (285.3 g/mol), suggesting differences in membrane permeability or solubility. Oxadiazoles (present in BS-5882) are typically lipophilic, which may limit aqueous solubility compared to acetamide derivatives like QY-5182 .
Functional Group Diversity :
- The 1,2,4-oxadiazole ring in BS-5882 is a bioisostere for ester or amide groups, often used to improve pharmacokinetic profiles. In contrast, QC-7531’s proline derivative is more rigid, favoring conformational restriction in peptide-like molecules .
Regulatory and Safety Profiles :
- BS-5882’s REACH exemption contrasts with unspecified regulatory statuses for QC-7531 and QY-5182, implying distinct industrial or research applications .
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